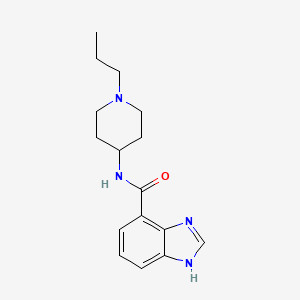
1-Methylazocane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylazocane hydrochloride is a chemical compound with the molecular formula C8H17N·HCl It is a derivative of azocane, a saturated heterocyclic compound containing a nitrogen atom in an eight-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylazocane hydrochloride typically involves the alkylation of azocane with methyl iodide, followed by the treatment with hydrochloric acid to form the hydrochloride salt. The reaction conditions generally include:
Alkylation: Azocane is reacted with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at a temperature of around 60-80°C.
Formation of Hydrochloride Salt: The resulting 1-Methylazocane is then treated with hydrochloric acid to form this compound. This step is typically performed at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methylazocane hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it back to azocane using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the methyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.
Major Products Formed
Oxidation: N-oxides of 1-Methylazocane.
Reduction: Azocane.
Substitution: Various N-substituted azocane derivatives.
Applications De Recherche Scientifique
1-Methylazocane hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a model compound for studying the behavior of nitrogen-containing heterocycles in biological systems.
Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-Methylazocane hydrochloride involves its interaction with various molecular targets. The nitrogen atom in the azocane ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azocane: The parent compound, lacking the methyl group.
1-Ethylazocane: Similar structure with an ethyl group instead of a methyl group.
1-Phenylazocane: Contains a phenyl group attached to the nitrogen atom.
Uniqueness
1-Methylazocane hydrochloride is unique due to its specific methyl substitution, which can influence its chemical reactivity and interaction with other molecules. This makes it a valuable compound for studying the effects of alkyl substitution on the properties of azocane derivatives.
Propriétés
Numéro CAS |
7500-34-7 |
|---|---|
Formule moléculaire |
C8H18ClN |
Poids moléculaire |
163.69 g/mol |
Nom IUPAC |
1-methylazocane;hydrochloride |
InChI |
InChI=1S/C8H17N.ClH/c1-9-7-5-3-2-4-6-8-9;/h2-8H2,1H3;1H |
Clé InChI |
KCHWMQOETXDHQF-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCCCCC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid](/img/structure/B14125982.png)



![2-(Piperidin-1-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile](/img/structure/B14126011.png)
![(Z)-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B14126012.png)

![benzyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14126020.png)


![1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea](/img/structure/B14126040.png)


![ethyl 4-[3-(2-fluorobenzyl)-1-methyl-2,4-dioxo-1,2,3,4,6,7-hexahydro-8H-imidazo[2,1-f]purin-8-yl]benzoate](/img/structure/B14126061.png)
